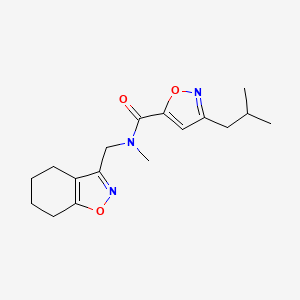![molecular formula C10H7Cl3N2O2S B5588467 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)
4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole often involves innovative strategies to incorporate functional groups and achieve specific molecular architectures. For instance, diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride have been reported for their efficiency in converting primary amines into azides and methylene substrates into diazo compounds, which can be foundational for synthesizing structurally related imidazole derivatives (Goddard-Borger & Stick, 2007). Such methodologies underscore the versatile approaches in synthesizing imidazole-based compounds.
Molecular Structure Analysis
Imidazole derivatives exhibit diverse molecular structures, crucial for their potential applications. The crystal structure and molecular packing of imidazole derivatives, such as bisphenol analogs, reveal intricate details like hydrogen bonding and π-π interactions, offering insights into the molecular structure of related compounds (Nath & Baruah, 2012). These structural analyses are pivotal for understanding the chemical reactivity and interaction capabilities of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole.
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives is influenced by their molecular structure. For example, the substitution patterns on the imidazole ring and the nature of substituents significantly affect their reactions. Studies on bioisosteric replacements and the synthesis of novel compounds highlight the versatility and reactivity of imidazole compounds, paving the way for understanding the chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as phase transition, density, viscosity, and surface tension, are affected by the structural variations in the imidazole cation and the type of anion present. Research on a series of 1-alkyl(aralkyl)-3-methylimidazolium salts demonstrates how these structural variations influence the physical properties of the ionic liquids, offering insights into the behavior of similar compounds under different conditions (Dzyuba & Bartsch, 2002).
Chemical Properties Analysis
The chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole can be explored through its reactions and the resulting products. For example, the study of Brønsted acidic ionic liquids as catalysts and solvents illustrates the catalytic efficiency and recyclability in synthesizing N-sulfonyl imines, shedding light on the compound's potential chemical behavior and applications (Zolfigol et al., 2010).
Aplicaciones Científicas De Investigación
New Diazotransfer Reagents
The synthesis of imidazole-1-sulfonyl azide hydrochloride as a new diazotransfer reagent showcases a significant advancement in the field of chemistry. This reagent competes with triflyl azide in converting primary amines into azides and activated methylene substrates into diazo compounds. Its advantages include being prepared from inexpensive materials, shelf stability, and being crystalline, which facilitates large-scale applications in synthetic chemistry (Goddard-Borger & Stick, 2007).
Synthesis of Potent Antagonists
The synthesis and labeling of potent lymphocyte function-associated antigen-1 antagonists with stable isotopes and carbon-14 for drug metabolism and pharmacokinetic studies represent another application. This process highlights the compound's relevance in developing therapies targeting immune responses (Latli et al., 2011).
Oxidative Degradation Studies
Research into sulconazole's oxidative degradation by peracetic acid and hydrogen peroxide provides insights into the stability of sulfur-containing drugs. These studies are crucial for understanding the chemical stability and shelf life of pharmaceuticals (Chen, Kenley & Winterle, 1991).
Ionic Liquids from Imidazole Derivatives
The development of room temperature ionic liquids (RTILs) through direct methylation or trifluoroethylation of imidazole and pyridine derivatives illustrates the utility of imidazole compounds in creating new solvent systems. These RTILs have potential applications across various industries, including pharmaceuticals and green chemistry (Zhang, Martin & Desmarteau, 2003).
Anion Host Materials
Imidazole-based bisphenol and its salts with various acids have been structurally characterized, showing potential as versatile hosts for anions. This research contributes to the development of new materials for ion exchange, catalysis, or sensing applications (Nath & Baruah, 2012).
Novel Chemotherapy Against Tropical Diseases
Investigations into metal complexes with imidazole derivatives for chemotherapy against tropical diseases highlight the therapeutic potential of these compounds. This area of research opens pathways for developing new treatments targeting diseases that are prevalent in tropical regions (Navarro et al., 2000).
Propiedades
IUPAC Name |
4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-4-15(5-14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXTMAOAUIMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)





![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)
